2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one
Overview
Description
2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H10Br2F2O and its molecular weight is 404.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optics and Anti-Inflammatory Potential
- Vibrational Wavenumbers and Molecular Properties : A study by Mary et al. (2019) utilized first principle calculations to analyze the structural, geometrical parameters, and molecular properties of 2,3-dibromo-1,3-bis(4-fluorophenyl)-prop-1-one (BFPH). The study found that BFPH exhibited significant hyperpolarizabilities, suggesting its potential use in nonlinear optics.
- Potential for Anti-Inflammatory Drug Development : The same study also indicated that BFPH could be a candidate for new anti-inflammatory drugs, as docking studies revealed that it forms stable complexes with the receptor arylmalonate decarboxylase inhibitor.
Pharmaceutical Research and Catalysis
- Synthesis of Novel Compounds : Uysal et al. (2016) described the synthesis of novel compounds using 2,3-dibromo-1,3-bis(bromomethyl)but-2-ene, a related compound, and its applications in creating new pharmaceuticals and investigating their thermal and magnetic properties (Uysal, Er, & Tahtaci, 2016).
- Catalysis in Molecular Logic Systems : Research by Zhang et al. (2008) explored the use of a similar compound in molecular logic systems, highlighting its role in fluorescence quenching and sensing for applications like detecting metal ions and solvent polarity (Zhang, Su, Ma, & Tian, 2008).
Material Science and Chemistry
- Synthesis of Coordination Polymers : Saha, Biswas, and Basu (2018) investigated a novel 1,3-bis(4-fluorophenylthio)-propane ligand-based CuI 1-D polymeric coordination complex, which shows the diversity in applications of such compounds in material science and coordination chemistry (Saha, Biswas, & Basu, 2018).
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for its bromine and fluorine substituents .
Mode of Action
The compound’s bromine substituents are close to anti, as indicated by the Br—C—C—Br torsion angle of 176.9° . This configuration may influence how the compound interacts with its targets.
Result of Action
Weak c—br π interactions may contribute to the compound’s stability , which could potentially influence its biological activity.
Properties
IUPAC Name |
2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2F2O/c16-13(9-1-5-11(18)6-2-9)14(17)15(20)10-3-7-12(19)8-4-10/h1-8,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNPWHBTZZOMEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(C=C2)F)Br)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245054 | |
Record name | 2,3-Dibromo-1,3-bis(4-fluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497959-30-5 | |
Record name | 2,3-Dibromo-1,3-bis(4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497959-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-1,3-bis(4-fluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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